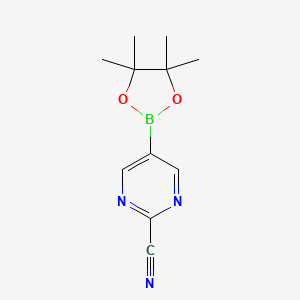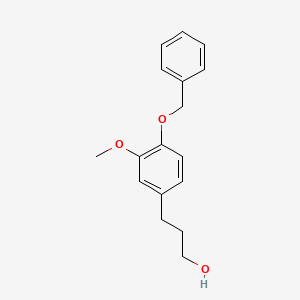
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Descripción general
Descripción
3-Benzyloxy-1-propanol is an organic building block . It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .
Synthesis Analysis
3-Benzyloxy-1-propanol may be used as a starting reagent in the total synthesis of (+)-cocaine . It may also be used in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine .
Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-1-propanol is C10H14O2 . Its average mass is 166.217 Da and its monoisotopic mass is 166.099380 Da .
Chemical Reactions Analysis
A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support .
Physical And Chemical Properties Analysis
3-Benzyloxy-1-propanol is a liquid with a boiling point of 111-114 °C/2 mmHg and a density of 1.049 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A study by Čižmáriková et al. (2020) explored the synthesis of a series of compounds similar to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities. These compounds showed potential in combating human pathogens and in antioxidant applications, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).
Structural Analysis and Drug Design
Xu et al. (2016) conducted a structural analysis of a compound similar to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, focusing on its binding mechanism with α1A-adrenoceptor. This research offers valuable insights for drug design, particularly in developing selective antagonists with chirality (Xu et al., 2016).
Electrochemical Applications
Research by Kamiloğlu et al. (2018) delved into the synthesis of new compounds, including 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, and investigated their electrochemical properties. This study suggests potential applications in electrochemical technologies due to their unique electron-transfer properties (Kamiloğlu et al., 2018).
Anticancer Activities
Kiss et al. (2019) explored the synthesis of derivatives of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol, a class of compounds related to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, and evaluated their antiproliferative activities on human cell lines. This suggests the potential of these compounds in cancer treatment research (Kiss et al., 2019).
Kinetic Resolution in Synthesis
Research by Shafioul et al. (2012) focused on the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, including compounds related to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. This study is significant for the synthesis of chiral building blocks in pharmaceuticals (Shafioul et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWDVSLFQNNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561246 | |
| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol | |
CAS RN |
57371-44-5 | |
| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



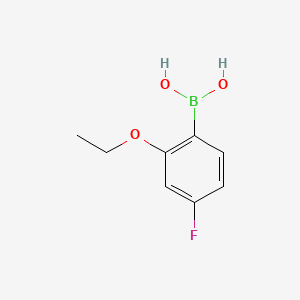
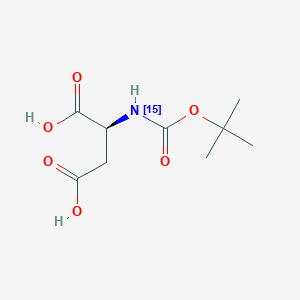
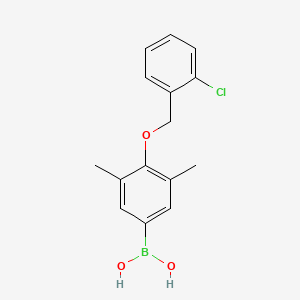
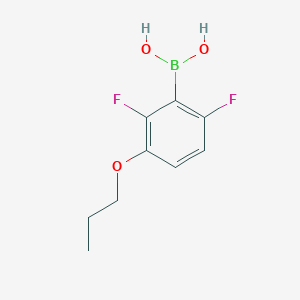
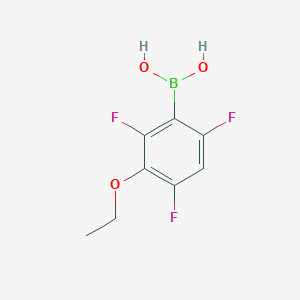
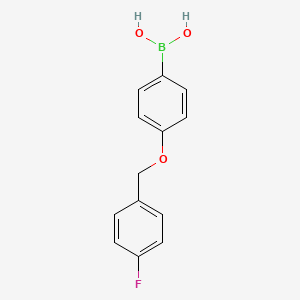
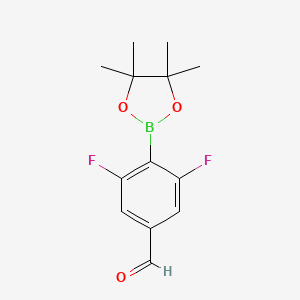
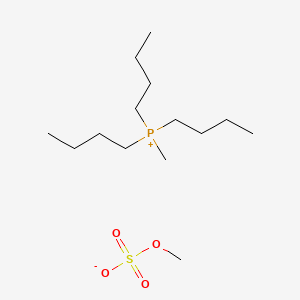
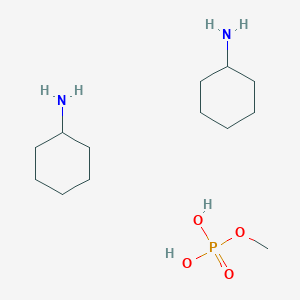

![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)
